1-(5-O-(二甲氧基三苯甲基)-β-D-2-脱氧核糖呋喃糖基)-5-硝基吲哚

描述

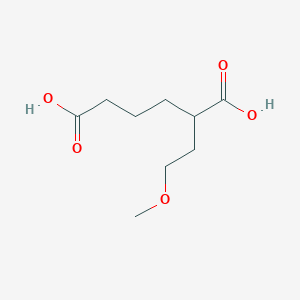

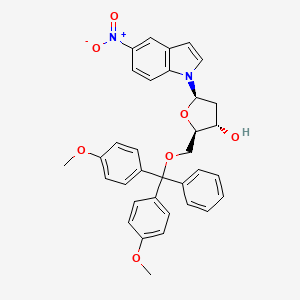

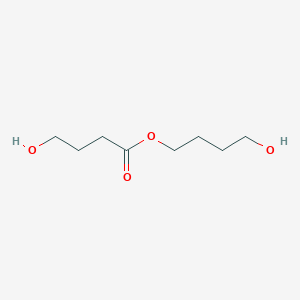

The compound “1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE” is a complex organic molecule. The “5-O-(DIMETHOXYTRITYL)” part refers to a dimethoxytrityl (DMT) group attached at the 5’ position. DMT is a protecting group widely used for protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, a fully automated radiosynthesis procedure for [18F]FLT using 5′-O-(4,4′-dimethoxytriphenylmethyl)-2,3′-anhydro-thymidine (DMTThy) and simplified single neutral alumina column purification has been developed . Additionally, the deprotection (detritylation) of 5′- O - (4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalysed by dichloroacetic acid to give a 4,4′-dimethoxytrityl carbocation has been studied in toluene, dichloromethane and acetonitrile .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and the known structures of its components. The “1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE” likely contains a nitroindole group, a deoxyribofuranosyl group (a type of sugar), and a dimethoxytrityl group .Chemical Reactions Analysis

The compound is likely involved in chemical reactions typical of its constituent groups. For instance, the dimethoxytrityl group is known to be involved in detritylation reactions, which are important in oligonucleotide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The compound likely has properties typical of organic molecules with similar functional groups. For instance, the dimethoxytrityl group is known to exist as a stable cation in solution, appearing bright orange .科学研究应用

医学研究中的硝基取代化合物

抗真菌和抗癌应用氟胞嘧啶 (5-FC) 等化合物展示了合成化合物转化为抑制真菌 RNA 和 DNA 合成的代谢物,在治疗严重全身性真菌病中具有应用。它在癌症治疗中的作用突出了硝基取代化合物在开发疗法中的潜力 (Vermes、Guchelaar 和 Dankert,2000)。

抗病毒和抗菌应用硝基唑草酸盐是另一种带有硝基的化合物,它表现出广谱抗病毒和抗菌活性,表明硝基取代化合物可以在传染病治疗中具有不同的应用 (Bharti 等,2021)。

脱氧核糖核苷衍生物在癌症研究中的应用

化学疗法和药物开发对 5-氟尿嘧啶及其衍生物(如卡培他滨、UFT 和 S-1)的研究重点在于提高疗效并降低化疗方案的毒性。这些研究强调了脱氧核糖核苷衍生物在开发癌症治疗中的重要性 (Malet-Martino 和 Martino,2002)。

硝基吲哚在神经保护和抗炎研究中的应用

神经保护和炎症探索 Nrf2-HO-1 抗氧化轴的小分子激活剂(涉及可能与硝基吲哚具有功能相似性的化合物),突出了这些物质在调节血红素代谢和炎症中的潜力,特别是在神经退行性疾病中 (Foresti 等,2013)。

安全和危害

The safety data sheet for a related compound, 5`-O-Dimethoxytrityl-deoxythymidine, suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use personal protective equipment when handling it .

属性

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUUHWAGHVMBHL-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)

![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)

![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)